(5-amino-1H-1,2,4-triazol-3-yl)methanol

Descripción general

Descripción

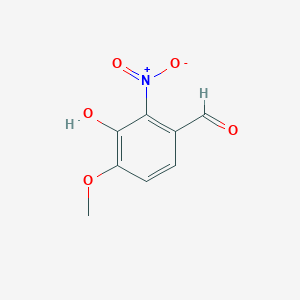

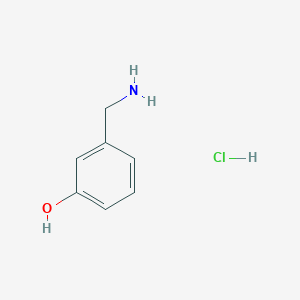

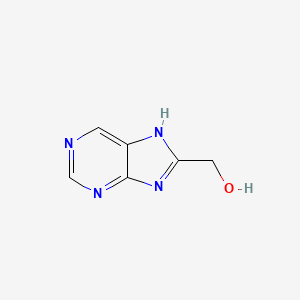

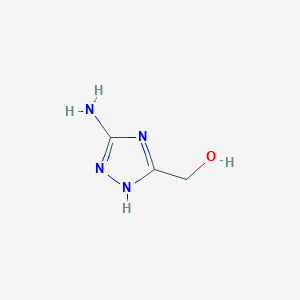

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C3H6N4O . It has a molecular weight of 114.11 g/mol . The IUPAC name for this compound is (3-amino-1H-1,2,4-triazol-5-yl)methanol .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .

Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The compound also contains a hydroxyl group and an amino group .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 114.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 114.05416083 g/mol . The topological polar surface area of the compound is 87.8 Ų .

Aplicaciones Científicas De Investigación

(5-amino-1H-1,2,4-triazol-3-yl)methanol,2,4-triazole has a wide range of scientific research applications. It is used as a reagent in the synthesis of heterocyclic compounds, such as thiazoles, oxazoles, and pyrazoles, which are important in the synthesis of pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes and polyamides. In addition, it is used as a fluorescent dye for the detection of metal ions and other compounds.

Mecanismo De Acción

Target of Action

1,2,4-triazole derivatives have been reported to possess a wide range of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

It is known that the nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Pharmacokinetics

It is known that 1,2,4-triazole derivatives have good pharmacodynamic and pharmacokinetic profiles, and low toxicity . The compound is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . This solubility profile could impact the bioavailability of the compound.

Result of Action

It is known that some 1,2,4-triazole derivatives show greater efficacy than fluconazole, mostly towards candida albicans and rhodotorula mucilaginosa species, with mic values ≤ 25 µg/ml .

Action Environment

It is known that the cationic form of 5-amino-1h-1,2,4-triazole-3-carbohydrazide can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit reasonable physical properties, such as good thermal stability (up to 407 °C) and reasonable impact sensitivities (IS = 5–80 J) .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(5-amino-1H-1,2,4-triazol-3-yl)methanol,2,4-triazole is a versatile and useful compound for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. In addition, it is non-toxic and non-carcinogenic, making it safe for use in laboratory experiments. However, it is not very soluble in water, and it is sensitive to light and air, making it difficult to store and handle.

Direcciones Futuras

The potential future directions for (5-amino-1H-1,2,4-triazol-3-yl)methanol,2,4-triazole are numerous. It could be used in the development of new drugs, as it has shown antimicrobial and antitumor activity. It could also be used in the synthesis of new polymers, as it has been shown to be an effective catalyst for the synthesis of polymers. In addition, it could be used in the detection of metal ions and other compounds, as it has been shown to be a useful fluorescent dye. Finally, it could be used in the development of new analytical techniques, as it has been shown to be an effective reagent for the synthesis of heterocyclic compounds.

Análisis Bioquímico

Biochemical Properties

They have been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Cellular Effects

Some derivatives of 1,2,4-triazoles have shown cytotoxic effects on certain cell lines .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of (5-amino-1H-1,2,4-triazol-3-yl)methanol in laboratory settings. Some nitrogen-rich compounds, including 1,2,4-triazoles, have been reported to exhibit excellent thermal stabilities .

Propiedades

IUPAC Name |

(3-amino-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWSMVWRGAFPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950001 | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63870-39-3, 27277-03-8 | |

| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27277-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.